Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

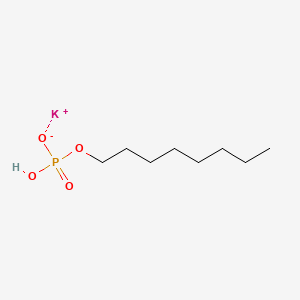

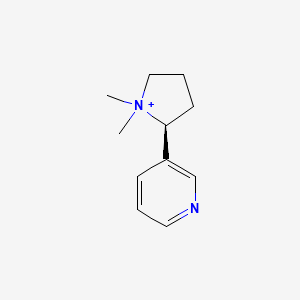

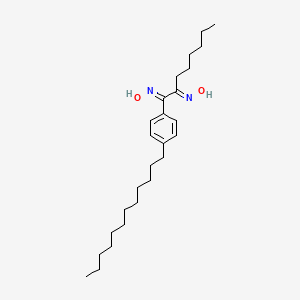

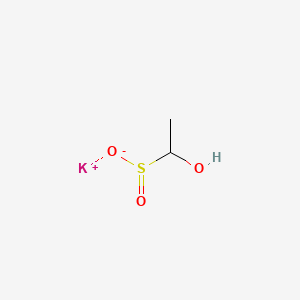

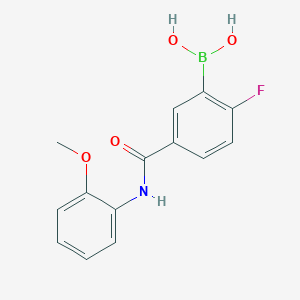

Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)-: est un composé chimique avec une formule moléculaire de C11H17N2. Il appartient à la famille des pyrrolidiniums, caractérisés par un cycle pyrrolidine avec divers substituants. Ce composé est remarquable pour ses caractéristiques structurelles, notamment un cycle pyridine lié au cycle pyrrolidine, qui confère des propriétés chimiques et physiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- implique généralement la réaction de dérivés de pyridine avec la pyrrolidine dans des conditions spécifiques. Une méthode courante comprend l'alkylation de la pyrrolidine avec un dérivé de pyridine en présence d'une base. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, et la température est maintenue entre 0°C et 50°C pour garantir un rendement et une pureté optimaux .

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour garantir la cohérence et un rendement élevé. La purification du produit final est obtenue grâce à des techniques telles que la cristallisation, la distillation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés de pyrrolidine réduits.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des conditions anhydres à basses températures.

Substitution : Dérivés de pyridine halogénés, amines, thiols ; les réactions sont réalisées dans des solvants polaires tels que l'éthanol ou l'acétonitrile.

Principaux produits formés :

Oxydation : N-oxydes de pyrrolidinium.

Réduction : Dérivés de pyrrolidine réduits.

Substitution : Dérivés de pyridine substitués.

Applications de la recherche scientifique

Chimie : En chimie, Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments et la science des matériaux .

Biologie : En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il est utilisé dans la conception de ligands pour les récepteurs et les enzymes, contribuant à la compréhension des voies biochimiques .

Médecine : En médecine, Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- est étudié pour ses propriétés pharmacologiques. Il sert de composé de tête dans le développement de nouveaux agents thérapeutiques ciblant diverses maladies .

Industrie : Industriellement, ce composé est utilisé dans la production de produits chimiques spécialisés et de matériaux de pointe. Sa réactivité et sa stabilité le rendent adapté aux applications dans les revêtements, les adhésifs et les polymères .

Mécanisme d'action

Le mécanisme d'action de Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyridine peut s'engager dans des interactions π-π avec des résidus aromatiques dans les protéines, tandis que le cycle pyrrolidine peut former des liaisons hydrogène avec les chaînes latérales des acides aminés. Ces interactions modulent l'activité des enzymes et des récepteurs, influençant diverses voies biochimiques .

Applications De Recherche Scientifique

Chemistry: In chemistry, Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptors and enzymes, aiding in the understanding of biochemical pathways .

Medicine: In medicine, Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- is investigated for its pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting various diseases .

Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mécanisme D'action

The mechanism of action of Pyrrolidinium, 1,1-dimethyl-2-(3-pyridinyl)-, (S)- involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, bromure

- Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, chlorure

- Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, iodure

Comparaison : Comparé à ses analogues, Pyrrolidinium, 1,1-diméthyl-2-(3-pyridinyl)-, (S)- présente des propriétés uniques en raison de sa stéréochimie spécifique. L'énantiomère (S)- peut avoir une activité biologique et une affinité de liaison différentes par rapport à l'énantiomère ® ou aux mélanges racémiques. Cette distinction stéréochimique est cruciale dans la conception et le développement de médicaments, car elle peut avoir un impact significatif sur l'efficacité et la sécurité des agents thérapeutiques .

Propriétés

Numéro CAS |

60282-15-7 |

|---|---|

Formule moléculaire |

C11H17N2+ |

Poids moléculaire |

177.27 g/mol |

Nom IUPAC |

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |

Clé InChI |

WYBBYUGHCIQZBV-NSHDSACASA-N |

SMILES isomérique |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C |

SMILES canonique |

C[N+]1(CCCC1C2=CN=CC=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)